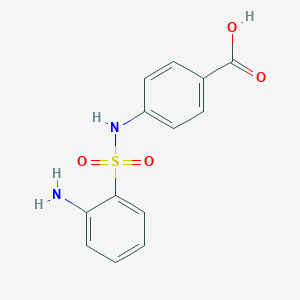

4-(2-aminobenzenesulfonamido)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-aminobenzenesulfonamido)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens but dispensable for humans . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . The IUPAC name for this compound is 2-{[(3-aminophenyl)sulfonyl]amino}benzoic acid .

Synthesis Analysis

The synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid and its derivatives can be achieved through various methods. One such method involves the use of a molecular hybridization approach, combining a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 4-(2-aminobenzenesulfonamido)benzoic acid is complex. It contains a benzene ring substituted with amino and carboxyl groups . The InChI code for this compound is 1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) .作用机制

Target of Action

A similar compound, aminosalicylic acid, is known to targetMycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It inhibits the synthesis of folic acid in Mycobacterium tuberculosis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This effectively inhibits the growth of the bacteria.

Biochemical Pathways

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely affects thefolic acid synthesis pathway .

Pharmacokinetics

Aminosalicylic acid is known to have a short serum half-life of one hour . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-aminobenzenesulfonamido)benzoic acid would need further investigation for a comprehensive understanding.

Result of Action

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely inhibits the growth of bacteria by disrupting folic acid synthesis .

Action Environment

For instance, the acidity of carboxylic acids, a group to which this compound belongs, can be influenced by the surrounding environment .

属性

IUPAC Name |

4-[(2-aminophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJKNSKVQNDOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminobenzenesulfonamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522583.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6522588.png)

![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522608.png)

![2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522610.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522619.png)

![N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6522623.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6522635.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6522637.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)

![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)

![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B6522684.png)